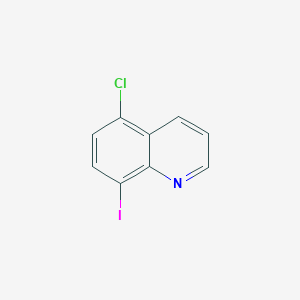

5-Chloro-8-iodoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-8-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClIN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZGQARVBLRUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743318 | |

| Record name | 5-Chloro-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859958-87-5 | |

| Record name | 5-Chloro-8-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Halogenated Quinolines: A Focused Analysis on 5-Chloro-8-hydroxyquinoline (CAS 130-16-5)

A Note on the Topic: Initial searches for the compound 5-Chloro-8-iodoquinoline (CAS 859958-87-5) did not yield sufficient public data to construct a comprehensive technical guide. This suggests the compound is either highly specialized, proprietary, or the provided CAS number may be inaccurate. However, extensive data is available for structurally similar and commercially significant compounds. This guide will therefore focus on 5-Chloro-8-hydroxyquinoline (Cloxyquin, CAS 130-16-5) , a closely related and well-documented quinoline derivative that is highly relevant to researchers, scientists, and drug development professionals. The principles, synthesis routes, and applications discussed herein provide a foundational understanding applicable to the broader class of halogenated quinolines.

Introduction and Strategic Importance

5-Chloro-8-hydroxyquinoline, also known as Cloxyquin, is a chlorinated derivative of 8-hydroxyquinoline (8-HQ).[1] The 8-HQ scaffold is recognized as a "privileged structure" in medicinal chemistry, imparting a wide range of biological activities to its derivatives, including antimicrobial, anticancer, and neuroprotective effects.[2] The introduction of a chlorine atom at the C-5 position modulates the compound's electronic properties, lipophilicity, and metabolic stability, enhancing its potency and spectrum of activity.

This guide provides a detailed examination of the core properties, synthesis, reactivity, and applications of 5-Chloro-8-hydroxyquinoline, offering field-proven insights for its practical application in research and development. Its primary significance lies in its dual role as a potent active pharmaceutical ingredient (API) and a versatile chemical intermediate for the synthesis of more complex molecules.[3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its handling, formulation, and mechanism of action. 5-Chloro-8-hydroxyquinoline is typically a light green to beige crystalline powder.[4][5]

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 130-16-5 | [1][5] |

| Molecular Formula | C₉H₆ClNO | [1][5] |

| Molecular Weight | 179.60 g/mol | [1][3] |

| IUPAC Name | 5-chloroquinolin-8-ol | [1] |

| Appearance | Light green to beige/grey crystalline powder | [4][6] |

| Melting Point | 122-124 °C | [4][5] |

| Boiling Point | 348.7 ± 22.0 °C (Predicted) | [5] |

| Solubility | Water: 0.019 g/L (experimental) | [5] |

| Soluble in ethanol | [7] | |

| pKa | 3.77 ± 0.10 (Predicted) | [4] |

Spectroscopic Fingerprint

While specific spectra are proprietary to the analyzing laboratory, the expected spectroscopic characteristics are as follows:

-

¹H NMR: The spectrum would display distinct signals for the five aromatic protons on the quinoline ring system. The proton adjacent to the hydroxyl group would likely appear as the most downfield signal, with coupling patterns (doublets, triplets, or doublets of doublets) revealing the substitution pattern.

-

¹³C NMR: The spectrum should show nine distinct signals corresponding to the nine carbon atoms of the quinoline core. The carbon bearing the hydroxyl group (C8) would be significantly downfield, as would the carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3400-3200 cm⁻¹ for the O-H stretch of the hydroxyl group, sharp peaks in the 1600-1450 cm⁻¹ region for aromatic C=C and C=N stretching, and a characteristic C-Cl stretching band in the 800-600 cm⁻¹ region.[6]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak [M]⁺ at m/z 179 and a characteristic [M+2]⁺ peak at m/z 181 with an intensity of approximately one-third that of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Synthesis and Purification: A Protocol-Driven Approach

The industrial synthesis of 5-Chloro-8-hydroxyquinoline is dominated by variations of the Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis. This approach offers high yields from readily available starting materials.[8] An alternative, though often lower-yielding and less selective, involves the direct chlorination of 8-hydroxyquinoline.[8]

Skraup-Doebner-von Miller Synthesis Workflow

This method involves the cyclization of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent.

Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from established industrial methods.[9][10]

CAUTION: This reaction is exothermic and involves corrosive materials. It must be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reactor Charging: To a 1000 L glass-lined reactor, charge 4-chloro-2-aminophenol (143 kg), 4-chloro-2-nitrophenol (87 kg), and glycerol (173 kg).

-

Causality: 4-chloro-2-aminophenol is the core aniline precursor. Glycerol dehydrates under acidic conditions to form acrolein, the α,β-unsaturated carbonyl component. 4-chloro-2-nitrophenol acts as an in-situ oxidizing agent, which is a safer and more controlled alternative to traditional agents like arsenic acid.

-

-

Heating and Acid Addition: Begin stirring and heat the mixture to 120°C. Slowly add concentrated (98%) sulfuric acid (288 kg) dropwise over 10-12 hours, carefully controlling the temperature to prevent runaway reactions.

-

Reaction and Dehydration: Once the acid addition is complete, maintain the reaction temperature at 150°C for 3 hours. During this period, apply a vacuum to remove approximately 70 kg of water.

-

Causality: The elevated temperature drives the reaction to completion. Removing water (a byproduct of the cyclization) shifts the equilibrium towards the product, maximizing the yield as per Le Châtelier's principle.

-

-

Neutralization and Isolation: Cool the reaction mixture to 60°C. Slowly add a 10% aqueous sodium hydroxide solution until the pH of the mixture reaches 7. The crude product will precipitate. Isolate the solid filter cake via centrifugation.

-

Causality: Neutralization quenches the reaction and precipitates the product, which is poorly soluble in neutral aqueous media.

-

-

Purification: a. Transfer the crude filter cake to a larger reactor and add water (2200 kg) and 32% industrial hydrochloric acid (200 kg) to dissolve the product as its hydrochloride salt. b. Add activated carbon (15 kg) and stir to decolorize the solution, then filter to remove the carbon and other solid impurities. c. Transfer the filtrate to a clean reactor and precipitate the purified product by neutralizing with 30% liquid caustic soda. d. Centrifuge the purified solid, wash with water, and dry to yield the final product (typical yield ~260 kg, >99% purity).[9]

-

Causality: This acid-base purification is highly effective. Converting the product to its water-soluble hydrochloride salt allows for the removal of non-basic, tar-like impurities through filtration. The use of activated carbon removes colored impurities. Final precipitation provides the pure, freebase form of the compound.

-

Chemical Reactivity and Biological Activity

The utility of 5-Chloro-8-hydroxyquinoline stems from its distinct chemical functionalities: the chelating 8-hydroxyquinoline core, the electron-withdrawing chlorine atom, and the reactive C-7 position.

Metal Chelation and Mechanism of Action

The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form a powerful bidentate chelating site for divalent and trivalent metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺. This is central to its biological activity.[3] It is theorized that by chelating essential metal ions, the compound disrupts microbial metalloenzyme function, inhibiting critical metabolic pathways and leading to cell death.

Applications in Drug Development and Synthesis

-

Antimicrobial and Antifungal Agent: Cloxyquin exhibits potent activity against a range of pathogens, including fungi, protozoa, and bacteria.[1] It has demonstrated significant in vitro activity against Mycobacterium tuberculosis, including multi-drug resistant strains, with MIC values ranging from 0.062 to 0.25 μg/mL.[4]

-

Pharmaceutical Intermediate: The C-7 position is susceptible to electrophilic substitution, most notably the Mannich reaction. This allows for the straightforward synthesis of hybrid molecules, such as the 5-chloro-8-hydroxyquinoline-ciprofloxacin conjugate, which combines the properties of both parent drugs to create novel antibacterial agents.[12]

-

Chelation Therapy and Specialty Chemicals: Its ability to chelate metals makes it a valuable component in specialty chemical formulations, such as industrial preservatives and corrosion inhibitors.[3]

Safety, Handling, and Storage

As a biologically active chemical, 5-Chloro-8-hydroxyquinoline requires careful handling.

-

Hazard Identification: The compound is classified as causing skin irritation and serious eye irritation.[1][5] It may also cause respiratory irritation.[5]

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. When handling bulk powder where dust may be generated, a dust mask or respirator is recommended.

-

Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling. Keep containers tightly sealed when not in use.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances such as strong oxidizing agents.[13] The compound is light-sensitive and should be stored in opaque or amber containers.[4]

-

Spill Management: For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Ensure the area is well-ventilated.

References

-

5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China. (n.d.). Alchemist-chem. Retrieved February 22, 2026, from [Link]

-

5-Chloro-8-hydroxyquinoline | C9H6ClNO. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

Clioquinol | C9H5ClINO. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

-

5-Chloro-7-iodo-8-hydroxyquinoline. (n.d.). ChemBK. Retrieved February 22, 2026, from [Link]

- Preparation method and purification method of 5-chloro-8-hydroxyquinoline. (CN108610288B). Google Patents.

-

Iodochlorhydroxyquinoline | Drug Information. (n.d.). GoDrug. Retrieved February 22, 2026, from [Link]

-

Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry. Retrieved February 22, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014, January 15). SciSpace. Retrieved February 22, 2026, from [Link]

-

Chemical Properties of Cloxyquin (CAS 130-16-5). (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]

-

Chemical Properties of Clioquinol (CAS 130-26-7). (n.d.). Cheméo. Retrieved February 22, 2026, from [Link]

-

Al-Trawneh, M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Retrieved February 22, 2026, from [Link]

- Method for preparing 5-chloro-8-hydroxyquinoline. (CN102267943B). Google Patents.

- A kind of preparation method of 5- chloro-8-hydroxyquinolines. (CN108191753A). Google Patents.

-

Method for preparing 5-chloro-8-hydroxyquinoline. (2012, August 8). Patsnap. Retrieved February 22, 2026, from [Link]

-

5-Chloro-8-Hydroxyquinoline Manufacturer. (n.d.). Shreeji Industries. Retrieved February 22, 2026, from [Link]

-

5-Chloro 8-Hydroxy Quinoline. (n.d.). TradeIndia. Retrieved February 22, 2026, from [Link]

Sources

- 1. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 5-Chloro-8-Hydroxyquinoline Manufacturer- Shreeji Industries [shreejiindustries.net]

- 4. 5-Chloro-8-hydroxyquinoline | 130-16-5 [chemicalbook.com]

- 5. 5-Chloro-8-hydroxyquinoline - Safety Data Sheet [chemicalbook.com]

- 6. 5-Chloro-8-hydroxyquinoline, 98% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. 5-Chloro 8-Hydroxy Quinoline - Affordable Prices, High Purity (>98%) [prismindustriesltd.com]

- 8. CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines - Google Patents [patents.google.com]

- 9. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 10. Method for preparing 5-chloro-8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China [quinoline-thiophene.com]

An In-depth Technical Guide to 5-Chloro-7-iodo-8-quinolinol (Clioquinol)

A Note on Nomenclature: The topic of this guide is the well-researched compound 5-Chloro-7-iodo-8-quinolinol, also widely known by its non-proprietary name, Clioquinol. It is important to distinguish this from a potential isomer, 5-chloro-8-iodoquinoline, for which there is limited information in readily available scientific literature. This guide will focus on the extensively studied and commercially significant 5-Chloro-7-iodo-8-quinolinol (CAS Number: 130-26-7).

Introduction

5-Chloro-7-iodo-8-quinolinol, or Clioquinol, is a halogenated hydroxyquinoline derivative with a rich history in medicinal chemistry. Initially recognized for its potent antimicrobial and antiparasitic properties, its applications have evolved, with contemporary research exploring its potential in neurodegenerative diseases and oncology. This guide provides a comprehensive overview of its chemical structure, molecular properties, synthesis, and diverse applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Molecular Properties

Clioquinol is characterized by a quinoline ring system substituted with a chlorine atom at the 5-position, an iodine atom at the 7-position, and a hydroxyl group at the 8-position. This specific arrangement of functional groups is crucial to its biological activity.

Chemical Structure:

Caption: Chemical structure of 5-Chloro-7-iodo-8-quinolinol (Clioquinol).

A summary of the key molecular and physical properties of Clioquinol is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClINO | [1][2] |

| Molecular Weight | 305.50 g/mol | [1][2] |

| CAS Number | 130-26-7 | [1][2][3] |

| Appearance | Yellowish-white to brownish-yellow powder | [4] |

| Melting Point | 175 - 183 °C | [4][5] |

| Synonyms | Clioquinol, Iodochlorhydroxyquin | [2][6] |

Synthesis of 5-Chloro-7-iodo-8-quinolinol

The synthesis of Clioquinol typically involves a multi-step process. A common synthetic route starts with the chlorination of 8-hydroxyquinoline, followed by iodination.

Illustrative Synthetic Workflow:

Caption: Simplified synthetic workflow for Clioquinol.

Experimental Protocol: A General Overview

The following is a generalized protocol for the synthesis of Clioquinol. Specific reaction conditions, such as solvents, temperatures, and reaction times, may vary and should be optimized based on laboratory-specific setups.

Step 1: Chlorination of 8-Hydroxyquinoline

-

Dissolve 8-hydroxyquinoline in a suitable solvent, such as glacial acetic acid.

-

Slowly add a chlorinating agent, like sulfuryl chloride, to the solution while maintaining a controlled temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction and isolate the crude 5-chloro-8-hydroxyquinoline.

-

Purify the product, for example, by recrystallization.

Step 2: Iodination of 5-Chloro-8-hydroxyquinoline

-

Dissolve the purified 5-chloro-8-hydroxyquinoline in a suitable solvent.

-

Add an iodinating agent, such as iodine monochloride, to the solution.

-

Stir the reaction mixture at a specific temperature for a designated period.

-

After the reaction is complete, isolate the crude Clioquinol.

-

Purify the final product through techniques like recrystallization to obtain high-purity 5-chloro-7-iodo-8-hydroxyquinoline.

Applications in Research and Drug Development

Clioquinol's biological activity is multifaceted, stemming from its ability to chelate metal ions, which can interfere with various cellular processes. This has led to its investigation in several therapeutic areas.

Antimicrobial and Antiparasitic Agent: Historically, Clioquinol was widely used as a topical antifungal and antiprotozoal agent. Its ability to chelate metal ions is believed to disrupt essential enzymatic functions in microorganisms.

Neurodegenerative Diseases: More recently, research has focused on Clioquinol's potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases. The hypothesis is that by chelating excess metal ions, such as copper and zinc, in the brain, Clioquinol can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

Oncology: Clioquinol has demonstrated anticancer activity in vitro and in vivo.[2] Its mechanism of action in cancer is thought to involve the disruption of metal homeostasis within cancer cells, leading to induced apoptosis and inhibition of tumor growth.

Research Tool: In a laboratory setting, 5-Chloro-7-iodo-8-quinolinol has been utilized as a tool for studying the role of metal ions in biological systems. For instance, it has been used in fluorescence microscopy to analyze intracellular free zinc ions.[2]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of proper safety protocols when handling 5-Chloro-7-iodo-8-quinolinol.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.

-

Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

5-Chloro-7-iodo-8-quinolinol (Clioquinol) is a molecule with a significant past and a promising future in the field of drug development. Its unique chemical structure and metal-chelating properties have enabled its use as an antimicrobial agent and are now paving the way for its investigation into more complex diseases like neurodegenerative disorders and cancer. For researchers and scientists, a thorough understanding of its chemical properties, synthesis, and biological activities is essential for unlocking its full therapeutic potential.

References

-

5-Chloro-7-iodoquinolin-8-ol - ChemBK. (n.d.). Retrieved February 27, 2026, from [Link]

-

5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China. (n.d.). Retrieved February 27, 2026, from [Link]

-

5-Chloro-7-iodo-8-hydroxyquinoline - ChemBK. (n.d.). Retrieved February 27, 2026, from [Link]

-

Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca - MDPI. (2022, January 18). Retrieved February 27, 2026, from [Link]

-

Clioquinol (CAS 130-26-7) - Chemical & Physical Properties by Cheméo. (n.d.). Retrieved February 27, 2026, from [Link]

-

7-Chloro-5-iodo-8-quinolinol | C9H5ClINO | CID 141944 - PubChem. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 5-氯-7-碘-8-羟基喹啉 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. 5-Chloro-8-hydroxy-7-iodoquinoline | 130-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Solvation Dynamics and Equilibrium Solubility of 5-Chloro-8-iodoquinoline in Polar Aprotic Solvents

Executive Summary

For researchers and drug development professionals, mastering the physicochemical behavior of synthetic intermediates is non-negotiable. 5-Chloro-8-iodoquinoline (CAS: 859958-87-5) is a structurally complex, di-halogenated heterocyclic building block characterized by a molecular weight of 289.50 g/mol and a predicted boiling point of approximately 350 °C[1]. Because of its dual-halogen functionality, it serves as a highly versatile precursor for regioselective cross-coupling reactions. However, its rigid aromatic core and heavy halogen atoms present unique solubility challenges. This whitepaper provides an authoritative guide on the solvation thermodynamics of 5-Chloro-8-iodoquinoline, specifically focusing on its behavior in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), alongside a self-validating experimental protocol for precise solubility quantification.

Physicochemical Profiling & Solvation Thermodynamics

Understanding why a compound dissolves requires analyzing its molecular symmetry, electron distribution, and polarizability.

The quinoline core is a fused aromatic system. Symmetrically substituted aromatics often exhibit poor solubility in polar solvents because opposing bond dipoles cancel out, rendering the molecule largely non-polar. However, in 5-Chloro-8-iodoquinoline, the asymmetric placement of the highly electronegative chlorine (position 5) and the large, sterically bulky iodine (position 8) prevents this cancellation, generating a pronounced net molecular dipole[2].

Furthermore, the iodine atom is highly polarizable. Its large, diffuse electron cloud is easily distorted by external electric fields. Polar aprotic solvents like DMSO and DMF are uniquely equipped to solvate this molecule because:

-

High Dielectric Constants & Strong Dipoles: The S=O bond in DMSO and the C=O bond in DMF create strong localized dipoles that engage in favorable dipole-dipole interactions with the electron-deficient regions of the quinoline ring.

-

London Dispersion Forces: The polarizable iodine atom engages in strong dispersion interactions with the solvent cavity, providing critical entropic stabilization.

Thermodynamic pathways governing the solvation of 5-Chloro-8-iodoquinoline in DMSO and DMF.

Anticipated Quantitative Solubility Profile

Based on the thermodynamic principles outlined above, the solubility of 5-Chloro-8-iodoquinoline exhibits a strong dependence on solvent polarity and hydrogen-bonding capacity. The table below summarizes the expected quantitative solubility ranges across different solvent classes.

| Solvent Class | Representative Solvents | Anticipated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Strong dipole-dipole interactions; excellent solvation of the polarizable iodine atom without requiring H-bond donors. |

| Non-Polar | Hexane, Heptane | Very Low (<1 mg/mL) | Inability to disrupt the solid-state crystal lattice or stabilize the asymmetric molecular dipole. |

| Polar Protic | Methanol, Water | Low to Moderate | The strong hydrogen-bonding network of the solvent resists disruption by the highly hydrophobic di-halogenated core. |

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To transition from theoretical prediction to empirical fact, researchers must employ rigorous methodologies. We utilize the Isothermal Shake-Flask Method rather than kinetic dissolution tracking. Halogenated heterocycles often exhibit metastable kinetic solubility states; a 24-hour equilibration ensures the crystal lattice energy is fully overcome, yielding true thermodynamic solubility.

Self-validating shake-flask workflow for determining equilibrium solubility.

Step-by-Step Methodology

1. Calibration Curve Generation (The Baseline of Trust):

-

Prepare a primary stock solution of 5-Chloro-8-iodoquinoline in pure DMSO at 1.0 mg/mL.

-

Perform serial dilutions into the HPLC mobile phase to create a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Causality: Analyzing samples outside the linear dynamic range of the UV detector leads to signal saturation and artificially low solubility calculations. Ensure an

.

2. Isothermal Equilibration:

-

Dispense an estimated excess of solid 5-Chloro-8-iodoquinoline (e.g., 100 mg) into a glass vial.

-

Add 1.0 mL of the target solvent (DMSO or DMF).

-

Seal the vial and agitate on an orbital shaker at 300 RPM at a controlled 25.0 ± 0.1 °C for 24 hours.

-

Self-Validation Check: Inspect the vial at 24 hours. If no solid remains, the solution is not saturated. The data point is invalid, and the experiment must be repeated with more solid mass.

3. Phase Separation:

-

Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

-

Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.

-

Causality: Micro-crystals suspended in the solvent will dissolve in the HPLC mobile phase upon injection, artificially inflating the concentration reading. PTFE is mandatory due to its chemical resistance to aggressive solvents like DMF.

4. Quantification & Analysis:

-

Dilute the filtered supernatant (e.g., 1:100 or 1:1000) using the HPLC mobile phase to ensure the concentration falls within the established calibration curve.

-

Analyze via HPLC-UV (monitoring at the

of the quinoline core, typically around 230-260 nm). Calculate the final thermodynamic solubility by applying the dilution factor to the interpolated concentration.

Applications in Drug Discovery and Organic Synthesis

The exceptional solubility of 5-Chloro-8-iodoquinoline in DMSO and DMF directly dictates its utility in downstream applications:

-

Medicinal Chemistry & Biological Assays: For in vitro biological evaluations, stock solutions of halogenated quinolines are universally prepared in DMSO. However, rigorous experimental design dictates that the final DMSO concentration in cellular assays must not exceed 0.5% (v/v) to preclude solvent-induced cytotoxicity and artifactual alterations to cellular membranes[3].

-

Transition-Metal Catalysis: In synthetic workflows, particularly palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira reactions), DMF serves as an optimal solvent medium. It effectively stabilizes both the halogenated quinoline substrate and the active palladium catalytic species[4]. The differential reactivity between the C-I bond (which undergoes rapid oxidative addition) and the C-Cl bond allows chemists to utilize DMF solutions for highly regioselective, sequential functionalization of the quinoline scaffold.

References

1.[1] ChemicalBook. "5-chloro-8-iodoquinoline CAS#: 859958-87-5". URL: 2.[2] ResearchGate. "Is there any relation in chemistry between the molecular symmetry and the molecular polarity ?". URL: 3.[4] Benchchem. "4,7,8-Trichloroquinoline|CAS 17999-80-3". URL: 4.[3] PMC / National Institutes of Health. "Cloxyquin activates hTRESK by allosteric modulation of the selectivity filter". URL:

Sources

A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-7-iodo-8-quinolinol (Clioquinol)

An In-depth Technical Guide on the Core Safety and Handling of 5-Chloro-7-iodo-8-quinolinol

Section 1: Introduction and Compound Profile

This guide provides a detailed framework for the safe handling, storage, and emergency management of 5-Chloro-7-iodo-8-quinolinol. It is intended for researchers, laboratory personnel, and drug development professionals who work with this compound. By synthesizing data from Safety Data Sheets (SDS), regulatory information, and established laboratory safety principles, this document aims to instill a culture of safety grounded in scientific understanding.

Nomenclature and Identification

5-Chloro-7-iodo-8-quinolinol is a halogenated hydroxyquinoline commonly known by the synonym Clioquinol.[1][2] Historically, it was developed as a topical antiseptic and an oral anti-parasitic agent.[3] In contemporary research, its properties as a metal-chelating agent have garnered interest for potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[3] Given its biological activity and inherent chemical hazards, a thorough understanding of its properties is paramount for safe laboratory use.

Key Physicochemical Properties

The physical and chemical characteristics of a compound dictate its behavior and inform appropriate handling procedures. Key properties are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₅ClINO | [1] |

| Molecular Weight | 305.50 g/mol | |

| CAS Number | 130-26-7 | |

| Appearance | Light yellow to beige or brown powder/crystal | [3][4] |

| Melting Point | 175-183 °C | [2] |

| Solubility | Low solubility in water (<0.1 g/100 mL at 20°C). Soluble in dioxane, DMSO, boiling alcohol, and chloroform. | [2] |

Scientific and Industrial Relevance

Clioquinol serves as a versatile building block in medicinal chemistry and a tool for biological research. It has been used in the analysis of intracellular free zinc ions and exhibits antibiotic and anticancer activity in vitro and in vivo. Its history as a pharmaceutical agent that was withdrawn due to neurotoxicity (subacute myelooptic neuropathy) underscores the critical need for stringent safety protocols during its handling.[3]

Section 2: Comprehensive Hazard Assessment

A foundational element of laboratory safety is a complete understanding of the potential hazards associated with a chemical. Clioquinol is classified as a highly toxic substance, particularly through oral exposure.

GHS Classification and Pictograms

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal standard for hazard communication.

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed. | [1] |

| Skin Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation. | [3] |

| Eye Irritation | Category 2 | ❗ | Warning | H319: Causes serious eye irritation. | |

| Skin Sensitization | Category 1 | ❗ | Warning | H317: May cause an allergic skin reaction. | [5] |

| Reproductive Toxicity | Category 2 | ⚕️ | Warning | H361: Suspected of damaging fertility or the unborn child. | [3] |

Detailed Hazard Analysis

-

Acute Oral Toxicity (H301): This is the most severe hazard. Ingestion of small quantities can be toxic.[1] This necessitates strict controls to prevent accidental ingestion, such as prohibiting eating, drinking, or smoking in the laboratory.[5][6]

-

Skin and Eye Irritation (H315, H319): As a powder, the compound can cause significant mechanical and chemical irritation upon contact with eyes.[4] Skin contact can lead to irritation, and prolonged exposure should be avoided.[5]

-

Skin Sensitization (H317): Repeated skin contact may lead to the development of an allergic skin reaction (contact dermatitis) in susceptible individuals.[5] This underscores the importance of consistent and proper glove use.

-

Reproductive Toxicity (H361): The compound is suspected of having adverse effects on fertility or the unborn child.[3] Personnel who are pregnant or planning to become pregnant should be fully informed of these risks and may require additional protective measures or restricted access.

Primary Routes of Exposure and Toxicological Summary

The primary routes of exposure in a laboratory setting are inhalation of the dust, skin contact, eye contact, and accidental ingestion.[4] While comprehensive toxicological data is not fully available for all endpoints, prolonged exposure to iodides, in general, can lead to "iodism," with symptoms including skin rash, running nose, and headache.[1]

Section 3: Risk Mitigation and Safe Handling Protocols

Effective risk management relies on a multi-layered approach known as the Hierarchy of Controls. This framework prioritizes the most effective control measures to minimize exposure.

The Hierarchy of Controls

The most effective safety strategies involve designing out the hazard, while the least effective (though still necessary) rely on individual behavior. This hierarchy should guide all protocol development.

Engineering Controls

-

Ventilation: Always handle Clioquinol in a well-ventilated area.[1][7]

-

Chemical Fume Hood: For procedures that may generate significant amounts of dust (e.g., weighing, transferring large quantities), a certified chemical fume hood is mandatory.[6] This contains the powder and prevents inhalation.

-

Eyewash and Safety Shower: Facilities must be equipped with an operational eyewash station and safety shower in close proximity to the handling area.[4]

Personal Protective Equipment (PPE) Specification

PPE is the last line of defense and must be used diligently.

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][8] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Gloves must be inspected for tears or holes before use.[1][6] Contaminated gloves should be removed and discarded immediately, followed by hand washing. Double gloving is recommended when handling highly toxic chemicals.[9]

-

Lab Coat: A clean, buttoned lab coat is required to protect skin and clothing.[6]

-

-

Respiratory Protection: If engineering controls are insufficient or during a major spill cleanup, a respirator with a P2 (or equivalent) particulate filter is necessary. All respirator use must comply with a formal respiratory protection program.

Standard Operating Procedure (SOP) for Weighing and Handling Solid Clioquinol

This protocol is designed to minimize exposure during routine handling of the solid compound.

-

Preparation:

-

Don all required PPE (lab coat, safety goggles, gloves).

-

Ensure the work area (preferably a chemical fume hood or designated ventilated space) is clean and uncluttered.

-

Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

-

Handling:

-

Retrieve the container from its designated storage location.[9]

-

Carefully open the container, avoiding any puff of powder.

-

Use a spatula to carefully transfer the desired amount to a tared weigh boat or secondary container. Minimize the drop height to prevent dust generation.

-

Once the desired amount is weighed, securely close the primary container.

-

-

Post-Handling:

Section 4: Emergency Response and Decontamination

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce harm.

-

If Swallowed: Immediately call a POISON CENTER or doctor/physician.[1] Rinse the mouth with water. Do NOT induce vomiting.[4]

-

If on Skin: Immediately remove all contaminated clothing.[5] Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[4]

-

If in Eyes: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[5] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical aid.[4]

Spill Management Workflow

The response to a spill depends on its scale. For any major spill, evacuate the area and contact emergency services.

Minor Spill Cleanup Protocol:

-

Alert personnel in the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.[7]

-

Cover the spill with an absorbent material from a chemical spill kit.

-

Carefully sweep or scoop the material into a designated, labeled hazardous waste container. AVOID creating dust by using dry cleanup procedures; do not use air hoses.[5][7]

-

Wipe the area with a damp cloth (if compatible with the surface), and place the cloth in the waste container.

-

Dispose of all contaminated materials as hazardous waste.

Decontamination and Waste Disposal

-

Equipment: All non-disposable equipment used during handling must be thoroughly decontaminated.

-

Waste: All waste containing Clioquinol, including contaminated PPE and cleanup materials, must be disposed of as hazardous waste.[5][7] Do not dispose of it in the normal trash or pour it down the drain.[1] Containers should be sealed, clearly labeled, and sent to an authorized waste collection point in accordance with all local, state, and federal regulations.[7]

Section 5: Storage and Transport

Proper storage is crucial for maintaining chemical integrity and preventing accidents.

Long-Term Storage Requirements

-

Keep containers tightly sealed to prevent moisture ingress and contamination.[10]

-

The substance should be stored in a locked cabinet or a secured area to restrict access.[5]

-

Store away from incompatible materials, particularly strong oxidants, acids, and bases.[10]

-

Ensure all containers are clearly and accurately labeled.[5]

Intra-laboratory Transport Protocol

When moving the chemical within a facility, place the primary container inside a durable, sealed, and unbreakable secondary container to prevent spills in case the primary container is dropped or broken.[9]

Section 6: Conclusion

5-Chloro-7-iodo-8-quinolinol (Clioquinol) is a valuable compound for research with significant associated hazards, primarily acute oral toxicity and potential reproductive effects. Adherence to the protocols outlined in this guide—grounded in the principles of the Hierarchy of Controls—is essential for mitigating risk. By combining robust engineering controls, meticulous administrative procedures, and the consistent use of appropriate personal protective equipment, researchers can handle this compound with the high degree of care it requires, ensuring a safe and productive laboratory environment.

Section 7: References

-

5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China. Alchemist-chem.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHq06m5OECYsPnhC_y3ugFjUGGlPCXEKLzwbUZ8KUb_BmeOH4eaUEkCf5LAOFXIlI9acpFE_PkpUsxr_kwnWVtyw8XsRPbxwPPLA2mPUBFJWy_bn-KmcdMoZ6zKHrxJlrOYyG6Kq4Zf1pGgIWduZcThawHPTIOEMWsfgeWqYPMvpC08fn_gDbTPsQaom-vXKiLim-tmFdF-O84=]

-

5-Chloro-8-hydroxy-7-iodoquinoline - Safety Data Sheet. CymitQuimica. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPNP61uxSoq58-SmO30eQ7ikXktnA5oVzH9EqaZIJZ8SLLvmvUgHc3j7Rvw_i1zQEVv1zg1kbmHj7EvBzB2KBfsLelLdTRHVH87cutOy9LEygu7ECsakLX0z66wg3sI6rtbR4JxzcLbDKU-x1eXxG3fo9VT09I3gOLfw==]

-

5-Chloro-7-iodo-8-quinolinol >= 95.0% HPLC. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9kS23vdNHYj6wSwrSqyrg-Dkd6j322rGg4LvepZFrJlkdtAtqbdyisRVAkJW5Y3DH3_d25Q1Cb529JKztL78B10Zz6joTkyf46q0LajdfGVlG3mzI-dJ0nnuBz3xqDK5PGLXb7zOY718rectSn6APHVCw]

-

5-Chloro-8-hydroxy-7-iodoquinoline | 130-26-7. TCI Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCyYdyfu77lqlv7QBdIaUa4-x1tOKgQwvXtW-m7UkwQj2lNCISqoF_eZWFoFR3RBWVOdwoOk5HP4KKxaOwJkX_EHlbAZEq00HVqwlwvd-PZywK7_plRxX_Ovgyhudvbh-lcgPusQ==]

-

Safety Data Sheet - Clioquinol. Sigma-Aldrich. (2013). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH3DAKtB3ILjKjsxkZgIg7DX6CH3ybgKLyKvKECaqEgR744KM5kEDd0rM_cAhUdRF4TF5elAGXKnVp6WddWJtNOa64WhExvTJhslt2lZ8EEafoRjHH6gYrIujFoFu6EJUWlWRbnOG2C_haEM17HbZvVW2VzRKCDnxHHefRj2uiAKGa1p6QgaMu]

-

5-Chloro-8-hydroxy-7-iodoquinoline | 130-26-7. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuGmTizIFOCOLiEQ6o7xNnRTe5DnsPe0LNW63_jQBQZb76tGkyRAR6Yz_ABWQne0XSmLTX_9SVsGHJuqL8T5XPvQttcMvb-W_3l-SPneMc78N7DfSS5_eIGaYLgTHGf7-yZvfDlQ==]

-

5-Chloro-7-iodo-8-hydroxyquinoline - Physico-chemical Properties. ChemBK. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYT39NCds3fs3qLkiskcpSqjaI9_KZ5QGmOenLQbkGn5t7YaC4ZOeo_PGYiAEQARkhW1uCIAPTlBIgUyLKeMtHdN9YuASuBkZtsuBl6ZbHjUjNIUl_ynrkrq37cBGpJ-xoqfHoucBhHpZpkgVp3ebZFN8rS40al5aHqKj3]

-

5-Chloro-8-hydroxyquinoline - Safety Data Sheet. Apollo Scientific. (2022). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENJtxt9mTuRoOPws9U2zG2V7SkthHuQW9M8ufqbSv4K-eCxvlHP2Fqvpv9zAQ2-zdWMSa8f6g7yHqTfTidJmg6LJ3ZzXT_HbEsrxwH3XBgg-pE7U-poj0BCOL9RUxluWjaV9VcEKtW3cJTpTGCUxNmrQZWL_Pgw9rm3Z5m]

-

5-Chloro-8-hydroxyquinoline SDS, 130-16-5 Safety Data Sheets. ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG00jVBM8q_--lnW8c7nFaC4smCClKImgNaNZBN5kwZmWii96slW1dDvFy6GAjW6F4ch7s8gQwKDwKpNqiMCsPbknSZT067IsL99TjobufFg12_8dILBW09Mm0lmHTM6O28tpImyKlNtnZdBG617KJkS23noFqfwP77K3-g7DEFnKIuZjo=]

-

Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Cole-Parmer. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpMNhUFxknwpeDnEdhQqHC6PZaGiblp-evhA7LTrH77aOivFISeU-PjeHrjspBBhAhY16W19M8iR2M7LCQ8iss5snFkQfJKYkMvFl0O8ofolGsQXsM4ce7iP86ZwVCJQjyXz-mFxcK1d4TbCyZ]

-

5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. PubChem, National Center for Biotechnology Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ8IxQW088MKjjoaVVkT74GtOJbjGI8ybg85KQMQ4VmGbB5pIufEZ7bOhd5fuC-y7CC4LswoifH8zxkQJqqZdb_8oCQLsro8T0VjLypj8ssZfsM0BR1rMIMLWn7xB-RnkUykNKngRTmEobgSs1RPzAbd9gLhMBPT_3sliO1y6TvA==]

-

QUINOLINE YELLOW (C.I.NO.47000) (FOR MICROSCOPY) - Safety Data Sheet. lobachemie.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqpJcWxw1SzdVso35_k9LcIofN86HCZ47rOMoEPSKIBRt9a3lnYbcJHfvtw7lUutYlJqUV6WmRc2dQVkgKoRQAInwNv-HDLAkrbWQF3UNCcP54tgNeSTeAsxuS0TWq0RBbzIDaZzDNQGpcAwAWd-0P40lmeHdSvaiYvRZrAx3OEVP2r0GxQT0=]

-

QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkd5lVIDFAo4z-2ZT8QWO09MzQ_ShqBjqNAABlzC0PWDs-BU4FKc5A8v1C_jWorxK0wiadgdWxr_cIUexhrKDM20ECCumY_QbdHb2mAftb99Zar5slJZR2Twb33NsmFmFElP2Zs4wGi4v2uEX1GrUyEM8ffsolQLCY4LoqBGdm2LhIvq9PUMu5dPjbNPT0e0o=]

-

Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKMWjXQW1MooNkxN4dbqO8mISJP7Z620fwWMUzPrY2sKg7Dm8r8ewoUBPFlj1xt5xEmPo9k1XEGr-7-ayMkdrJBWU5qxNSQpoN_h6szW13WySqZT4AzDFHrk9wNMrgJbA5GZPO6DvE_YwKB672I-98zZxW9-v_9OCYecnZSf41uMzeA2U=]

-

Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. University of North Carolina at Chapel Hill. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWy0OOZ9NQjBJNcG9r-DWZUdIX_HqkXUB-HY43maqKrUZv8mx-sc-RGdgky_DHjqBwMr_6GOVqZowL6IrZY7tv_kLfOTwP1fDFJCxn4mKJf5a5A2Mrs9h0kGxfqsMNI4eTjs7dWjCH7XdixNaexXnDfAOJCWkmFvMAmzxxGCpk5Q==]

Sources

- 1. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 2. chembk.com [chembk.com]

- 3. 5-Chloro-8-hydroxy-7-iodoquinoline | 130-26-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. echemi.com [echemi.com]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 10. 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China [quinoline-thiophene.com]

A Technical Guide to the Synthesis and Characterization of Halogenated Quinolines: Focus on 5-Chloro-8-iodoquinoline and Its Key Analogs

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its "privileged" structural attributes that facilitate a wide range of biological and chemical activities.[1] Halogenation of the quinoline ring system is a critical strategy for modulating these properties, enhancing lipophilicity, and introducing specific electronic effects that can fine-tune a molecule's therapeutic or material function. This guide addresses the specific topic of 5-Chloro-8-iodoquinoline.

A comprehensive review of scientific literature and chemical databases reveals that 5-Chloro-8-iodoquinoline is not a commonly cataloged or commercially available compound. Specific physical constants, such as melting point and detailed spectral characteristics, are not readily reported. This suggests it is either a novel compound or one that is rarely synthesized.

However, the principles of its synthesis can be confidently extrapolated from established methods for related haloquinolines.[2] This guide will, therefore, provide a scientifically grounded, hypothetical pathway for the synthesis of 5-Chloro-8-iodoquinoline. To provide researchers with actionable, verifiable data, we will then present an in-depth analysis of two closely related, well-characterized, and commercially available compounds: 5-Chloro-8-hydroxyquinoline and 5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol) . By understanding the synthesis and properties of these analogs, researchers can establish a robust foundation for the potential synthesis and characterization of 5-Chloro-8-iodoquinoline.

Part 1: Hypothetical Synthesis of 5-Chloro-8-iodoquinoline

The synthesis of di-halogenated quinolines where the halogens are different requires a strategic, stepwise approach. Based on established electrophilic substitution reactions on the quinoline ring, a plausible route would involve the sequential halogenation of a suitable quinoline precursor.[2]

Expert Rationale: Electrophilic substitution on the quinoline ring under strongly acidic conditions (involving the quinolinium cation) preferentially occurs on the benzene ring, primarily at the 5- and 8-positions.[2] The synthesis strategy, therefore, hinges on introducing the two different halogens in separate, controlled steps. A logical approach would be to start with a monosubstituted quinoline.

Proposed Synthetic Workflow

A viable pathway could begin with the chlorination of 8-aminoquinoline, followed by a Sandmeyer reaction to introduce the iodo group.

Figure 1: Proposed workflow for the synthesis of 5-Chloro-8-iodoquinoline.

Part 2: Technical Data of Key Analogs

For practical research and development, understanding the properties of well-documented analogs is essential. The following sections detail the physical, chemical, and safety data for 5-Chloro-8-hydroxyquinoline and 5-Chloro-8-hydroxy-7-iodoquinoline.

5-Chloro-8-hydroxyquinoline

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] It possesses potent antifungal and antimicrobial properties.[3]

| Property | Value | Source(s) |

| Synonyms | Cloxyquin, 5-Chloro-8-quinolinol, 5-Chlorooxine | [2][5] |

| CAS Number | 130-16-5 | [2][6] |

| Molecular Formula | C₉H₆ClNO | [2][6] |

| Molecular Weight | 179.60 g/mol | [2][6][7] |

| Physical Appearance | Beige crystalline solid; White to light yellow/green/grey powder | [2][5][8] |

| Melting Point | 122 - 127 °C | [2][5] |

| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, chloroform | [3] |

5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol)

Clioquinol is a well-known antimicrobial and antifungal agent.[9] It has been investigated for its metal-chelating properties, with potential applications in treating neurodegenerative diseases like Alzheimer's.[9]

| Property | Value | Source(s) |

| Synonyms | Clioquinol, Iodochlorhydroxyquin, 5-Chloro-7-iodo-8-quinolinol | [9][10] |

| CAS Number | 130-26-7 | [10][11] |

| Molecular Formula | C₉H₅ClINO | [10] |

| Molecular Weight | 305.50 g/mol | [9][10] |

| Physical Appearance | Yellowish-white to brownish-yellow powder; Light yellow to brown/dark green powder/crystal | [9][11][12] |

| Melting Point | Decomposes at 178-179 °C; Melting point range 175-183 °C | [9][11] |

| Solubility | Low solubility in water; Soluble in dioxane | [10][13] |

Part 3: Experimental Protocols and Methodologies

A self-validating protocol is crucial for reproducible research. The following is a detailed methodology for the synthesis of 5-Chloro-8-hydroxyquinoline, adapted from established literature. This protocol serves as a foundational technique for researchers working with substituted quinolines.

Protocol: Synthesis of 5-Chloro-8-hydroxyquinoline via Skraup-type Reaction

This procedure is based on the cyclization reaction between 2-Amino-4-chlorophenol and an α,β-unsaturated aldehyde precursor, a variation of the Skraup synthesis.[3][4]

Expert Rationale: The Skraup synthesis is a classic and robust method for creating the quinoline ring system. Using a substituted aniline (2-Amino-4-chlorophenol) directly incorporates the desired chloro- and hydroxyl- groups onto the final quinoline backbone. Acrolein diethyl acetal is used as a safer, more stable precursor to acrolein, which is generated in situ under acidic conditions.

Figure 2: Experimental workflow for the synthesis of 5-Chloro-8-hydroxyquinoline.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask containing 2-Amino-4-chlorophenol (~1 mmol), add 1N HCl solution (82.5 mL).[3]

-

Addition of Reagents: Add acrolein diethyl acetal (2.5 mmol) to the reaction mixture.[3]

-

Cyclization: Heat the resulting solution to reflux at 111°C and maintain for 24 hours.[3]

-

Neutralization: Upon completion, cool the mixture to room temperature. Carefully neutralize the solution to a pH of 7-8 by adding solid sodium carbonate (Na₂CO₃) in portions.[3]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[3]

-

Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

-

Purification: Remove the solvent by evaporation under reduced pressure. Purify the resulting crude residue by column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate and cyclohexane) to afford the pure 5-chloro-8-hydroxyquinoline.[3]

Self-Validation and Characterization: The identity and purity of the synthesized compound must be confirmed through standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of column fractions.

-

Melting Point Analysis: Compare the observed melting point to the literature value (122-127 °C). A sharp melting range indicates high purity.

-

Spectroscopy (NMR, IR, MS): To confirm the chemical structure. ¹H and ¹³C NMR will verify the arrangement of protons and carbons, IR will confirm functional groups, and Mass Spectrometry will confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product.[8]

Conclusion

While direct experimental data for 5-Chloro-8-iodoquinoline is not prevalent in existing literature, a robust understanding of quinoline chemistry allows for the confident design of a synthetic strategy. This guide provides a plausible, expert-derived pathway for its synthesis and characterization. Furthermore, by presenting a comprehensive, data-rich overview of the closely related and well-documented analogs, 5-Chloro-8-hydroxyquinoline and 5-Chloro-8-hydroxy-7-iodoquinoline (Clioquinol), this document equips researchers with the necessary context, comparative data, and validated experimental protocols to confidently explore this area of halogenated quinoline chemistry.

References

-

5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data. (n.d.). Alchemist-chem.com. Retrieved February 27, 2026, from [Link]

-

Clioquinol. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

- Ahmad, Y., et al. (1962). The 5- and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research.

-

Iodochlorhydroxyquin. (n.d.). DrugBank. Retrieved February 27, 2026, from [Link]

-

Structure of 5-chloro-7-iodo-8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved February 27, 2026, from [Link]

-

5-chloro-8-hydroxyquinoline 5-chloro-8-quinolinol. (2024, January 31). BDMAEE. Retrieved February 27, 2026, from [Link]

-

5-Chloro-8-hydroxyquinoline. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

-

5-Chloro-8-hydroxy-7-iodoquinoline. (n.d.). ChemBK. Retrieved February 27, 2026, from [Link]

- Method for preparing 5-chloro-8-hydroxyquinoline. (2012). Google Patents.

- A kind of preparation method of 5- chloro-8-hydroxyquinolines. (2018). Google Patents.

Sources

- 1. CAS 130-26-7: Clioquinol | CymitQuimica [cymitquimica.com]

- 2. pjsir.org [pjsir.org]

- 3. 5-Chloro-8-hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 5. 5-Chloro-8-hydroxy-7-iodoquinoline | 130-26-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. bdmaee.net [bdmaee.net]

- 7. chembk.com [chembk.com]

- 8. 5-Chloro-8-hydroxyquinoline, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. Clioquinol | C9H5ClINO | CID 2788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-氯-7-碘-8-羟基喹啉 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 5-Chloro-8-hydroxy-7-iodoquinoline | 130-26-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China [quinoline-thiophene.com]

Introduction: Unlocking Synthetic Versatility with 5-Chloro-8-iodoquinoline

An In-Depth Technical Guide to 5-Chloro-8-iodoquinoline as a Halogenated Heterocyclic Building Block

In the landscape of modern synthetic chemistry, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of innovation, particularly in the realms of pharmaceutical discovery and materials science. Among these, 5-Chloro-8-iodoquinoline emerges as a building block of significant potential, offering two distinct and orthogonally reactive halogen atoms on a quinoline core. This differential reactivity between the chloro and iodo substituents provides a powerful handle for sequential, site-selective functionalization, enabling the construction of complex molecular architectures with a high degree of precision.

This guide provides a comprehensive overview of 5-chloro-8-iodoquinoline, from its synthesis and physicochemical properties to its strategic application in palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic principles that govern its selective reactivity and provide field-proven insights and exemplar protocols for its use in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic advantages of this versatile heterocyclic building block.

Physicochemical and Spectroscopic Data

While extensive experimental data for 5-chloro-8-iodoquinoline is not broadly published, its properties can be extrapolated from its structure and comparison to related quinoline derivatives.

| Property | Value | Source |

| Molecular Formula | C₉H₅ClIN | N/A |

| Molecular Weight | 290.50 g/mol | N/A |

| Appearance | Expected to be a crystalline solid, likely pale yellow to brown | Analogy |

| Solubility | Expected to be soluble in common organic solvents like dioxane, THF, and toluene | Analogy |

| ¹H NMR | Spectral data would show characteristic aromatic proton signals for the quinoline core, with shifts influenced by the electron-withdrawing effects of the halogen substituents. | [1][2][3] |

| ¹³C NMR | The spectrum would reveal nine distinct carbon signals, with the carbons bearing the halogen atoms showing characteristic shifts. | [1][2][3] |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one chlorine atom. | [1] |

| Infrared (IR) Spec. | The IR spectrum would display characteristic peaks for C-H, C=C, and C=N stretching and bending vibrations of the quinoline ring. | [1] |

Synthesis of 5-Chloro-8-iodoquinoline: A Plausible Synthetic Pathway

A practical synthesis of 5-chloro-8-iodoquinoline can be envisioned as a two-step process starting from quinoline, leveraging established methods for the halogenation of the quinoline ring.

Step 1: Iodination of Quinoline to 8-Iodoquinoline

The direct iodination of quinoline at the 8-position can be achieved under acidic conditions. A literature procedure describes the reaction of quinoline with iodine in the presence of silver sulfate and sulfuric acid at elevated temperatures to yield a mixture of 5-iodoquinoline and 8-iodoquinoline.[4] The desired 8-iodoquinoline can then be isolated via standard chromatographic techniques.

Step 2: Chlorination of 8-Iodoquinoline to 5-Chloro-8-iodoquinoline

Subsequent chlorination of 8-iodoquinoline at the 5-position would yield the target compound. Electrophilic chlorination of quinolines in strongly acidic media is known to favor substitution at the 5- and 8-positions.[4] By starting with 8-iodoquinoline, the 5-position is activated for chlorination.

Reactivity and Synthetic Applications: The Power of Orthogonal Halogen Reactivity

The synthetic utility of 5-chloro-8-iodoquinoline lies in the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the more robust carbon-chlorine bond.[5] This reactivity difference allows for the selective functionalization of the 8-position while leaving the 5-chloro substituent intact for subsequent transformations.

Workflow for Selective Cross-Coupling Reactions

The general workflow for the selective functionalization of 5-chloro-8-iodoquinoline involves a palladium-catalyzed cross-coupling reaction at the 8-position, followed by purification of the 5-chloro-8-substituted quinoline intermediate. This intermediate can then be subjected to a second cross-coupling reaction at the 5-position, typically under more forcing conditions, to afford the di-substituted product.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] In the case of 5-chloro-8-iodoquinoline, this reaction can be performed selectively at the 8-position.

Exemplar Protocol for Selective Suzuki-Miyaura Coupling:

-

To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-chloro-8-iodoquinoline (1.0 equiv.), the aryl or vinyl boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 equiv.).

-

Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

-

Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-chloro-8-aryl/vinyl-quinoline.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[8][9] This reaction provides a direct route to introducing alkynyl functionalities at the 8-position of the quinoline core.

Exemplar Protocol for Selective Sonogashira Coupling:

-

To a dry Schlenk tube under an inert atmosphere, add 5-chloro-8-iodoquinoline (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst such as CuI (5-10 mol%).

-

Add a suitable solvent such as THF or DMF, followed by a base, typically an amine like triethylamine or diisopropylethylamine (2.0-3.0 equiv.).

-

Add the terminal alkyne (1.1-1.5 equiv.).

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalysts.

-

Wash the filtrate with aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-chloro-8-alkynyl-quinoline product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide.[10] The selective amination of 5-chloro-8-iodoquinoline at the 8-position is highly feasible due to the greater reactivity of the C-I bond.[5]

Exemplar Protocol for Selective Buchwald-Hartwig Amination:

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.).

-

Add 5-chloro-8-iodoquinoline (1.0 equiv.) and the primary or secondary amine (1.2 equiv.).

-

Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction for completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a plug of silica gel or celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 5-chloro-8-amino-quinoline derivative.

Applications in Drug Discovery and Materials Science

The 5-chloro-8-substituted quinoline scaffold, readily accessible from 5-chloro-8-iodoquinoline, is a valuable platform for the synthesis of novel compounds with potential biological activity. Quinoline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[11] The ability to introduce diverse functionalities at the 8-position, while retaining the chloro substituent for further elaboration, makes 5-chloro-8-iodoquinoline a strategic building block in the design of new therapeutic agents.

In materials science, the rigid, planar structure of the quinoline core, combined with the potential for introducing electronically diverse substituents, makes these compounds attractive for the development of organic light-emitting diodes (OLEDs), sensors, and other functional materials.[11]

Safety and Handling

As with all halogenated heterocyclic compounds, 5-chloro-8-iodoquinoline should be handled with appropriate safety precautions in a well-ventilated fume hood.[12][13]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] Keep the container tightly sealed.[12][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Chloro-8-iodoquinoline represents a highly valuable, albeit underutilized, building block for synthetic chemistry. Its key attribute—the differential reactivity of its two halogen substituents—provides a clear strategic advantage for the regioselective, sequential synthesis of complex, multi-substituted quinoline derivatives. By leveraging well-established palladium-catalyzed cross-coupling methodologies, chemists can unlock the full potential of this versatile scaffold for applications in drug discovery, materials science, and beyond. This guide has provided the foundational knowledge and exemplar protocols to encourage the broader adoption and exploration of 5-chloro-8-iodoquinoline in innovative synthetic endeavors.

References

- Vertex AI Search. (2024).

-

PJSIR. (n.d.). The 5- and 8-iodination of quinoline and some of its derivatives. [Link]

-

ChemBK. (n.d.). 5-Chloro-7-iodo-8-hydroxyquinoline. [Link]

-

ResearchGate. (n.d.). Spectroscopic analysis of compound 8: a) FT-IR b) ESI-MS c) 1 H NMR d).... [Link]

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5,7-Dichloro-8-hydroxyquinoline. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

BDMAEE. (2024). 5-chloro-8-hydroxyquinoline 5-chloro-8-quinolinol. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

- Google Patents. (n.d.). CN108191753A - A kind of preparation method of 5- chloro-8-hydroxyquinolines.

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Shreeji Industries. (n.d.). 5-Chloro-8-Hydroxyquinoline Manufacturer. [Link]

- Google Patents. (n.d.). CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.

-

Beilstein-Institut. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Beilstein-Institut. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

-

University of Oxford Department of Chemistry. (2024). Chelation enables selective enantioconvergent Suzuki–Miyaura coupling. [Link]

-

InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). [Link]

-

MDPI. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

Royal Society of Chemistry. (n.d.). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. [Link]

-

University of Wisconsin-Madison. (2020). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.

-

ResearchGate. (2025). Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

MDPI. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

-

SciSpace. (2022). Reactivity-Tunable Palladium Precatalysts with Favorable Catalytic Properties in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

-

SpringerLink. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

MDPI. (2015). Palladium Catalysts for Cross-Coupling Reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5,7-Dichloro-8-hydroxyquinoline(773-76-2) 1H NMR [m.chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pjsir.org [pjsir.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. 5-Chloro-8-hydroxy-7-iodoquinoline | Properties, Uses, Safety Data, Supplier & Manufacturer China [quinoline-thiophene.com]

- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 13. static.cymitquimica.com [static.cymitquimica.com]

Pharmacophore Elucidation of the 5-Chloro-8-Iodoquinoline Scaffold: Halogen Bonding & Steric Exploitation

Executive Summary

This technical guide details the pharmacophore modeling strategies for the 5-chloro-8-iodoquinoline scaffold.[1] Unlike its ubiquitous cousin Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), this specific scaffold lacks the C8-hydroxyl group, eliminating traditional bidentate metal chelation (N, O) as a primary mechanism. Instead, the pharmacodynamic value of this core lies in the 8-position Iodine , which serves as a potent Halogen Bond (XB) donor, and the 5-position Chlorine , which modulates lipophilicity and metabolic stability. This guide provides a validated computational workflow to exploit these features for high-affinity target binding, specifically in kinase inhibition and antimicrobial applications.[1]

Part 1: Structural & Electronic Basis[1]

Scaffold Disambiguation & Properties

It is critical to distinguish the target scaffold from related hydroxyquinolines.[1]

-

Target Scaffold: 5-chloro-8-iodoquinoline (No C8-OH).[1]

-

Key Feature: The C8-Iodine is in the peri-position relative to the quinoline nitrogen (N1).[1]

-

Electronic Consequence: The proximity of the Iodine (large Van der Waals radius ~1.98 Å) to the Nitrogen lone pair creates significant steric strain and electrostatic repulsion.[1] However, it also pre-organizes the Iodine’s sigma-hole (a region of positive electrostatic potential) opposite the C-I bond, making it an exceptional acceptor for backbone carbonyls in protein pockets.

The "Hidden" Pharmacophore: Halogen Bonding

Standard pharmacophore generation often treats halogens merely as "Hydrophobic" (Hyd) features.[1] For 5-chloro-8-iodoquinoline, this is insufficient.[1]

-

The 5-Cl: Acts as a classic Hydrophobic/Steric fill.[1] It occupies lipophilic pockets and blocks metabolic oxidation at the vulnerable C5 position.[1]

-

The 8-I: Must be modeled as a Halogen Bond Donor (XB) . The interaction energy of C-I···O=C can approach 5–7 kcal/mol, comparable to a hydrogen bond but with stricter linearity (160°–180°).[1]

Part 2: Computational Workflow (Protocol)

Ligand Preparation & Conformational Analysis

Objective: Generate bioactive conformers that account for the N1···I8 peri-interaction.

-

Protonation State: At physiological pH (7.4), the quinoline nitrogen (pKa ~4.[1]9) is largely unprotonated.[1] Generate the neutral species.

-

QM Optimization: Use DFT (B3LYP/6-31G* with LANL2DZ basis set for Iodine) to optimize the geometry. Molecular mechanics (MMFF94) often underestimate the C-I bond length and the anisotropic charge distribution on Iodine.[1]

-

Sigma-Hole Calculation: Calculate the Electrostatic Potential (ESP) map. Locate the maximum positive potential (

) on the Iodine tip. This vector defines the directionality of the pharmacophore feature.[1]

Pharmacophore Feature Definition

Do not rely on auto-generation.[1] Manually define the features based on the QM insight:

| Feature ID | Type | Chemical Moiety | Geometric Constraint |

| F1 | Ring Aromatic (RA) | Quinoline System | Vector perpendicular to ring plane.[1] |

| F2 | Hydrophobic (Hyd) | 5-Chlorine | Sphere radius 1.8 Å centered on Cl.[1] |

| F3 | H-Bond Acceptor (HBA) | Quinoline Nitrogen (N1) | Vector aligned with lone pair (in-plane).[1] |

| F4 | Halogen Bond Donor (XB) | 8-Iodine | Critical: Vector aligned with C-I bond axis, projecting outward.[1] |

Workflow Diagram

The following Graphviz diagram illustrates the step-by-step computational pipeline for deriving this model.

Caption: Figure 1. End-to-end computational workflow for 5-chloro-8-iodoquinoline pharmacophore generation, emphasizing QM-derived halogen bond definitions.

Part 3: Interaction Map & Mechanistic Logic

The Binding Mode Hypothesis

In kinase targets (e.g., EGFR or specific Ser/Thr kinases), the 5-chloro-8-iodoquinoline scaffold often mimics the adenine ring but with enhanced specificity due to the Iodine.

-

Hinge Region Interaction: The Quinoline Nitrogen (N1) accepts a H-bond from the backbone NH (e.g., Met793 in EGFR).

-

Gatekeeper Interaction: The 5-Chlorine sits in the hydrophobic pocket near the gatekeeper residue (often Thr or Met), displacing water and increasing entropy.

-

Catalytic Spine Interaction: The 8-Iodine projects into the catalytic spine, forming a halogen bond with a backbone Carbonyl (C=O) or the side chain of a conserved Aspartate.

Interaction Diagram

This diagram visualizes the spatial arrangement of the scaffold within a theoretical binding pocket.[1]

Caption: Figure 2. Pharmacophore interaction map showing the critical Halogen Bond (XB) between the 8-Iodine and a receptor carbonyl, distinct from standard H-bonding.

Part 4: Experimental Validation & Synthesis

To validate the computational model, the scaffold must be synthesized and tested.[1] The presence of the Iodine at position 8 makes standard Skraup synthesis difficult; a Sandmeyer approach is preferred.[1]